molecular formula C14H4Br4INO2 B5126933 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5126933
M. Wt: 664.7 g/mol
InChI Key: FFFFXUTVAJSNLA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms

Properties

IUPAC Name

4,5,6,7-tetrabromo-2-(3-iodophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br4INO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-2-5(19)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFFXUTVAJSNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Bromination: Starting with an isoindole derivative, bromination is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 4, 5, 6, and 7 positions.

    Cyclization: The final step involves cyclization to form the isoindole-dione structure, often facilitated by a dehydrating agent or under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The isoindole-dione core can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The phenyl ring with the iodine atom can be a site for coupling reactions, such as Suzuki or Heck coupling, to introduce various functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different alkyl or aryl groups, while coupling reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various organic transformations.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple halogens can enhance binding affinity to biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or flame retardants, due to its halogenated structure which imparts unique electronic and thermal properties.

Mechanism of Action

The mechanism by which 4,5,6,7-tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The halogen atoms can form strong interactions with biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione: Lacks the iodophenyl group, making it less versatile in coupling reactions.

    2-(3-Iodophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the bromine atoms, which may reduce its reactivity in certain substitution reactions.

Uniqueness

4,5,6,7-Tetrabromo-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of multiple bromine atoms and an iodophenyl group. This structure provides a high degree of reactivity and versatility, making it suitable for a wide range of chemical transformations and applications.

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